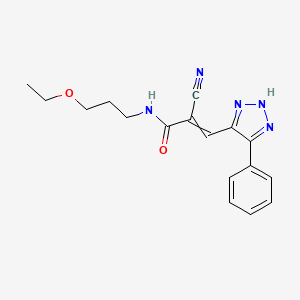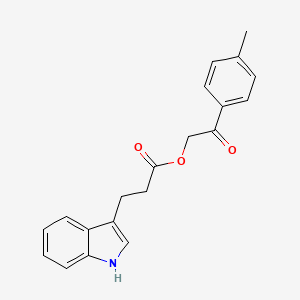![molecular formula C12H9NO3S2 B2428112 5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one CAS No. 719286-35-8](/img/structure/B2428112.png)
5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one, also known as 5-BdMST, is a novel synthetic compound with a wide range of potential applications in scientific research. It is a highly versatile and reactive compound, which can be used in various synthetic pathways to create a range of other compounds with different properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A study by Bhovi et al. (2010) outlined the synthesis of thiazolidinone derivatives with potential antimicrobial and analgesic activities. These compounds were characterized by analytical and spectral data, highlighting their potential in biological applications (Bhovi, Venkatesh, Bodke, & Biradar, 2010).
Anticancer and Antifungal Properties
Narayana et al. (2004) synthesized new thiazole derivatives, including 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides, which exhibited potential as antifungal agents. Their synthesis process and antimicrobial activity were characterized, indicating their relevance in medicinal chemistry (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).
Molecular Docking Studies and Chemical Analysis
Venil et al. (2021) conducted a study involving molecular docking and quantum chemical analysis of thiazol-4(5H)-one derivatives. Their research provided insights into the molecular structure, reactivity, and potential bioactivity of these compounds (Venil, Lakshmi, Balachandran, Narayana, & Salian, 2021).
Protein Kinase Inhibition for Neurological and Oncological Disorders
Bourahla et al. (2021) designed and synthesized thiazolidin-4-ones and thiazol-4(5H)-ones as inhibitors of protein kinase DYRK1A. This study identified lead compounds showing promise for the treatment of neurological and oncological disorders, demonstrating the therapeutic potential of such compounds (Bourahla, Guihéneuf, Limanton, Paquin, le Guével, Charlier, Rahmouni, Durieu, Lozach, Carreaux, Meijer, & Bazureau, 2021).
Reactions with Diazomethanes and Formation of Spirocyclopropane Derivatives
Seyfried et al. (2009) explored the reactions of 5-benzylidene-3-phenylrhodanine with diazomethanes, leading to the formation of spirocyclopropane derivatives. This research provides insights into the chemical behavior and potential applications in synthetic chemistry of such compounds (Seyfried, Linden, Mlostoń, & Heimgartner, 2009).
Crystal Structure Analysis
Facchinetti et al. (2016) reported on the crystal structures of thiazolidin-4-one compounds, which play a significant role in understanding their chemical properties and potential applications in material science and pharmacology (Facchinetti, Gomes, Cunico, Wardell, & Wardell, 2016).
Synthesis of Novel Functionalized Derivatives
Kamila et al. (2011) conducted a study on the synthesis of novel functionalized hydantoin derivatives from 2-(methylthio)-1H-imidazol-5(4H)-ones. Their research contributes to the development of new chemical entities with potential applications in various fields (Kamila, Ankati, & Biehl, 2011).
Eigenschaften
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-methylsulfanyl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S2/c1-17-12-13-11(14)10(18-12)5-7-2-3-8-9(4-7)16-6-15-8/h2-5H,6H2,1H3/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBQIOWTTBOWOA-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C(=CC2=CC3=C(C=C2)OCO3)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

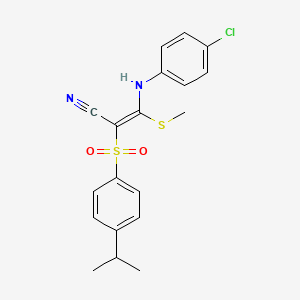
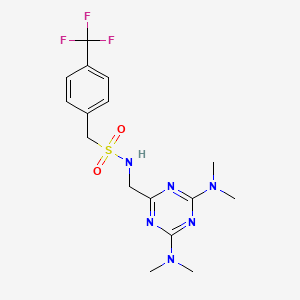
![2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2428033.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2428035.png)
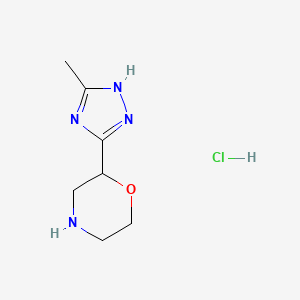
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2428041.png)
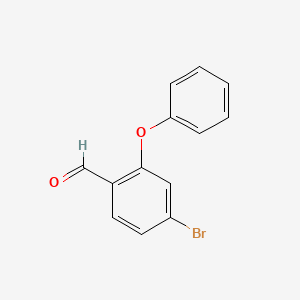
![2-acetamido-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)butanamide](/img/structure/B2428044.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-difluorobenzamide](/img/structure/B2428045.png)
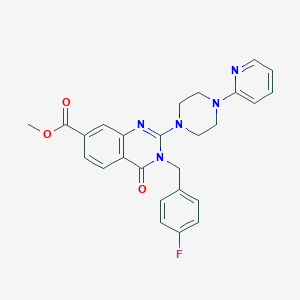
![4-(1,7-dimethyl-3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2428047.png)
![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4-dichlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2428049.png)
